

Check Availability & Pricing

# a improving the efficacy of Avibactam against resistant pathogens

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Avibactam |           |
| Cat. No.:            | B601228   | Get Quote |

## **Avibactam Efficacy Enhancement: Technical Support Center**

Welcome to the technical support center for researchers dedicated to improving the efficacy of **avibactam** against resistant pathogens. This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research endeavors.

### Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of resistance to ceftazidime-avibactam?

A1: The most frequently reported resistance mechanism is mutations within the  $\beta$ -lactamase enzyme itself, particularly in the omega loop of KPC-2 and KPC-3, which can hinder **avibactam**'s binding ability. Other significant mechanisms include the overexpression of efflux pumps, which actively remove the antibiotic from the bacterial cell, and modifications to the porin channels (like OmpK35 and OmpK36 in Klebsiella pneumoniae), reducing the drug's entry into the cell. Furthermore, increased production of the  $\beta$ -lactamase enzyme can sometimes overwhelm the inhibitory effect of **avibactam**.

Q2: Which pathogens are developing notable resistance to **avibactam**-based therapies?

A2: Resistance to ceftazidime-**avibactam** has been increasingly observed in carbapenem-resistant Enterobacterales (CRE), especially Klebsiella pneumoniae. Strains producing metallo-







β-lactamases (MBLs) are intrinsically resistant to ceftazidime-**avibactam** because **avibactam** does not inhibit MBLs. Therefore, pathogens such as NDM-producing E. coli and K. pneumoniae are a significant concern.

Q3: What are the most promising strategies currently being explored to enhance **avibactam**'s efficacy?

A3: A leading strategy is the use of synergistic drug combinations. Combining ceftazidime-avibactam with other antibiotics like aztreonam has shown great promise, particularly against MBL-producing Enterobacterales. Aztreonam is stable against MBLs, while avibactam protects it from hydrolysis by other co-produced  $\beta$ -lactamases (like KPCs or AmpCs). Other potential synergistic partners include polymyxins, aminoglycosides, and fosfomycin. Another area of research focuses on developing novel  $\beta$ -lactamase inhibitors that can overcome existing avibactam resistance mutations.

Q4: How can I determine if my resistant isolate has a mutation in the  $\beta$ -lactamase gene?

A4: The most definitive method is to perform polymerase chain reaction (PCR) amplification of the specific β-lactamase gene (e.g., blaKPC) followed by Sanger or whole-genome sequencing. Comparing the resulting sequence to a wild-type reference sequence will reveal any mutations.

#### **Troubleshooting Guides**

This section addresses common issues encountered during in-vitro testing of avibactam.



| Problem                                                                                     | Possible Cause(s)                                                                                                                                                                                                                                                      | Recommended Solution(s)                                                                                                                                                                                                                                                                                         |
|---------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| High MIC values for ceftazidime-avibactam against a known KPC-producing isolate.            | 1. The isolate may have developed a mutation in the blaKPC gene, reducing avibactam's binding affinity. 2. The isolate might be overexpressing the β-lactamase enzyme. 3. Porin loss or efflux pump overexpression could be reducing intracellular drug concentration. | 1. Sequence the blaKPC gene to check for known resistance mutations. 2. Perform a quantitative real-time PCR (qRT-PCR) to assess the expression level of the β-lactamase gene. 3. Evaluate the expression of major porin and efflux pump genes. 4. Consider synergy testing with an efflux pump inhibitor.      |
| Inconsistent results in synergy testing (e.g., checkerboard assay).                         | 1. Inoculum effect: bacterial density can significantly impact MICs. 2. Instability of one of the tested compounds in the growth medium. 3. Incorrect concentration gradients or pipetting errors.                                                                     | 1. Standardize the inoculum preparation meticulously to a 0.5 McFarland standard. 2. Ensure the stability of all drugs under the assay conditions (duration, temperature, medium). 3. Use calibrated pipettes and carefully prepare serial dilutions. Perform the assay in triplicate for statistical validity. |
| Ceftazidime-avibactam appears effective, but the isolate is identified as an MBL- producer. | 1. The isolate likely coproduces other β-lactamases (e.g., KPC, AmpC, or CTX-M) that are susceptible to avibactam. The MBL is not being inhibited, but the other key β-lactamases are.                                                                                 | 1. This is an expected result.  Avibactam does not inhibit  MBLs. 2. This scenario  highlights the need for  combination therapies. Test the  synergy of ceftazidime-  avibactam with aztreonam.                                                                                                                |

## **Experimental Protocols**

## **Protocol 1: Checkerboard Assay for Synergy Testing**



This method is used to assess the synergistic, additive, indifferent, or antagonistic effect of two antimicrobial agents.

- 1. Preparation: a. Prepare stock solutions of both drugs (e.g., ceftazidime-**avibactam** and a test potentiator) at a concentration of at least 10x the expected MIC. b. Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard (approx.  $1.5 \times 10^8$  CFU/mL) and then dilute it to achieve a final concentration of  $5 \times 10^5$  CFU/mL in each well of the microtiter plate. c. Use a 96-well microtiter plate.
- 2. Plate Setup: a. Dispense cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells. b. Create serial dilutions of Drug A horizontally and Drug B vertically. This results in wells containing various combinations of both drugs. c. Include control wells: growth control (no drug), and wells with each drug alone.
- 3. Inoculation and Incubation: a. Add the prepared bacterial inoculum to each well. b. Incubate the plate at 35-37°C for 16-20 hours.
- 4. Data Analysis: a. Read the MIC for each drug alone and in combination. The MIC is the lowest concentration showing no visible growth. b. Calculate the Fractional Inhibitory Concentration (FIC) Index:
- FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
- FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
- FIC Index (FICI) = FIC of Drug A + FIC of Drug B c. Interpret the FICI:
- Synergy: FICI ≤ 0.5
- Additive/Indifference: 0.5 < FICI ≤ 4.0</li>
- Antagonism: FICI > 4.0

#### **Quantitative Data Summary**

Table 1: Synergistic Activity of Aztreonam in Combination with Ceftazidime-Avibactam against MBL-producing Enterobacterales



| Organism        | β-Lactamase<br>Profile | MIC (μg/mL) of<br>Ceftazidime-<br>Avibactam | MIC (μg/mL) of<br>Aztreonam | MIC (µg/mL) of<br>Aztreonam +<br>Ceftazidime-<br>Avibactam |
|-----------------|------------------------|---------------------------------------------|-----------------------------|------------------------------------------------------------|
| K. pneumoniae 1 | NDM-1, CTX-M-<br>15    | >256/4                                      | 128                         | 1/4                                                        |
| K. pneumoniae 2 | NDM-5, OXA-48          | >256/4                                      | 64                          | 0.5/4                                                      |
| E. coli 1       | NDM-7, CMY-2           | 128/4                                       | 256                         | 2/4                                                        |
| E. cloacae 1    | VIM-1, SHV-12          | >256/4                                      | 128                         | 1/4                                                        |

Note: **Avibactam** concentration is fixed at 4  $\mu$ g/mL. Data is representative of typical findings in published studies.

#### **Visualizations**

**Diagram 1: Experimental Workflow for Synergy Testing** 









#### Click to download full resolution via product page

 To cite this document: BenchChem. [a improving the efficacy of Avibactam against resistant pathogens]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b601228#a-improving-the-efficacy-of-avibactam-against-resistant-pathogens]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com